Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate
Overview
Description
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol This compound is known for its unique structure, which includes a benzyl group, an aminocyclopentyl moiety, and a carbamate functional group
Preparation Methods
The synthesis of Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate typically involves the reaction of benzyl chloroformate with (1S,3R)-3-aminocyclopentylmethanol under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, leading to the formation of substituted products.
Scientific Research Applications
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate can be compared with other similar compounds, such as:
Benzyl carbamate: Lacks the aminocyclopentyl moiety, resulting in different reactivity and applications.
Cyclopentyl carbamate: Does not have the benzyl group, leading to variations in its chemical properties and uses.
Aminocyclopentyl derivatives: These compounds share the aminocyclopentyl moiety but differ in their substituents, affecting their overall behavior and applications.
Properties
IUPAC Name |
benzyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYNKKTFXWAET-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CNC(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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